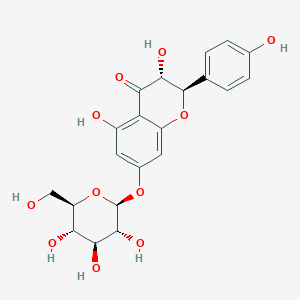
trimethyl(prop-1-en-2-yloxy)silane
Übersicht
Beschreibung
trimethyl(prop-1-en-2-yloxy)silane, also known as 2-(Trimethylsiloxy)propene, is a chemical compound with the molecular formula C6H14OSi. It is an enol silyl ether, characterized by its isopropenyl and trimethylsilyl functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
trimethyl(prop-1-en-2-yloxy)silane can be synthesized through the reaction of acetone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silyl ether. The product is then purified by fractional distillation using a very efficient column at atmospheric pressure .
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation processes to separate the desired product from by-products such as hexamethyldisiloxane .
Analyse Chemischer Reaktionen
Types of Reactions
trimethyl(prop-1-en-2-yloxy)silane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It acts as a nucleophile in Lewis acid-promoted C3-nucleophile substitution reactions.
Michael Addition: It participates in Michael addition reactions catalyzed by dityltin bis(triflate).
Common Reagents and Conditions
Lewis Acids: Used in nucleophilic substitution reactions.
Dityltin Bis(triflate): Used as a catalyst in Michael addition reactions.
Major Products Formed
Substituted Bromides: Formed in nucleophilic substitution reactions.
Michael Adducts: Formed in Michael addition reactions.
Wissenschaftliche Forschungsanwendungen
trimethyl(prop-1-en-2-yloxy)silane has several scientific research applications, including:
Organic Synthesis: Used as a reagent for introducing isopropenyl and trimethylsilyl groups into molecules.
Total Synthesis of Natural Products: Participates in the total synthesis of complex natural products such as (±)-powelline.
Catalysis: Used in catalytic reactions involving enol silyl ethers.
Wirkmechanismus
The mechanism of action of trimethyl(prop-1-en-2-yloxy)silane involves its role as a nucleophile in various chemical reactions. It participates in Lewis acid-promoted nucleophilic substitution by attacking electrophilic centers in substrates. In Michael addition reactions, it acts as a nucleophile, adding to electron-deficient alkenes in the presence of a catalyst .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Isopropoxy)trimethylsilane: Similar in structure but contains an isopropoxy group instead of an isopropenyl group.
(Methoxy)trimethylsilane: Contains a methoxy group instead of an isopropenyl group.
Uniqueness
trimethyl(prop-1-en-2-yloxy)silane is unique due to its ability to introduce both isopropenyl and trimethylsilyl groups into molecules, making it a versatile reagent in organic synthesis. Its reactivity in nucleophilic substitution and Michael addition reactions further distinguishes it from other similar compounds .
Eigenschaften
IUPAC Name |
trimethyl(prop-1-en-2-yloxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OSi/c1-6(2)7-8(3,4)5/h1H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIFZYSPVVBOPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062014 | |
| Record name | Silane, trimethyl[(1-methylethenyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1833-53-0 | |
| Record name | Trimethyl[(1-methylethenyl)oxy]silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1833-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, trimethyl((1-methylethenyl)oxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001833530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trimethyl[(1-methylethenyl)oxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, trimethyl[(1-methylethenyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl[(1-methylvinyl)oxy]silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.812 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-(trimethylsilyloxy)propene a useful reagent in organic synthesis?
A: 2-(Trimethylsilyloxy)propene serves as a versatile reagent due to its ability to act as a synthetic equivalent for the unstable acetone enolate. This property enables its use in various reactions, including [4 + 2] cycloadditions [] and amidoalkylations []. The trimethylsilyl group acts as a protecting group for the enol ether functionality, enhancing the reagent's stability and enabling controlled reactivity.
Q2: Can you provide an example of how 2-(trimethylsilyloxy)propene is used in a specific chemical reaction?
A: One example is its application in the synthesis of 14-membered cyclic bis-semicarbazones []. In this process, 2-(trimethylsilyloxy)propene undergoes BF3-catalyzed amidoalkylation with 4-substituted semicarbazones. This reaction forms a key intermediate, a 4-(3-oxobut-1-yl)semicarbazone, which is subsequently transformed into the target macrocycle.
Q3: The research mentions a [4 + 2] cyclofragmentation reaction involving 2-(trimethylsilyloxy)propene. Can you elaborate on this process?
A: This research [] describes a unique reaction sequence where 2-(trimethylsilyloxy)propene participates in a hetero-[4 + 2] cycloaddition with (E)-2-nitro-1-phenyl-ethene. This cycloaddition forms an unstable intermediate that undergoes silylation and subsequent fragmentation. This fragmentation ultimately leads to the formation of a 1,3-azadiene moiety, highlighting a novel synthetic route enabled by 2-(trimethylsilyloxy)propene.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid](/img/structure/B157585.png)











